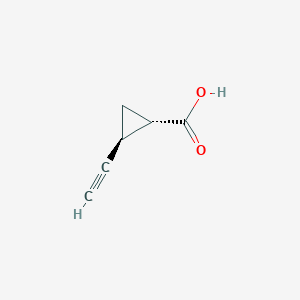
(1s,2s)-2-Ethynylcyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,2s)-2-Ethynylcyclopropanecarboxylic acid: is a fascinating organic compound characterized by its unique structure, which includes a cyclopropane ring with an ethynyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1s,2s)-2-Ethynylcyclopropanecarboxylic acid typically involves multiple steps, starting with the formation of the cyclopropane ring followed by the introduction of the ethynyl group and the carboxylic acid functionality. One common approach is the cyclization of a suitable precursor, such as an alkyne, under specific conditions to form the cyclopropane ring. Subsequent functional group transformations are then employed to introduce the ethynyl and carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as flow chemistry and microreactors can be employed to enhance the efficiency and sustainability of the synthesis process.
Chemical Reactions Analysis
(1s,2s)-2-Ethynylcyclopropanecarboxylic acid: undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The ethynyl group can be reduced to form an ethylene derivative.
Substitution: The compound can undergo substitution reactions at the cyclopropane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid under acidic conditions.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using chemical reducing agents like lithium aluminum hydride.
Substitution reactions may involve nucleophiles such as halides or amines under specific conditions.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Ethylene derivatives and other reduced forms of the ethynyl group.
Substitution: Halogenated or aminated derivatives of the cyclopropane ring.
Scientific Research Applications
(1s,2s)-2-Ethynylcyclopropanecarboxylic acid: has diverse applications in scientific research, including:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: It can be used as a probe or inhibitor in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological targets.
Industry: The compound's unique properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1s,2s)-2-Ethynylcyclopropanecarboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but they often include key enzymes or receptors relevant to the biological process being studied.
Comparison with Similar Compounds
(1s,2s)-2-Ethynylcyclopropanecarboxylic acid: can be compared to other similar compounds, such as:
Cyclopropanecarboxylic acid: Lacks the ethynyl group, resulting in different reactivity and applications.
Ethynylcyclopropane: Does not have the carboxylic acid group, leading to distinct chemical properties.
Other cyclopropane derivatives: Variations in substituents and functional groups can significantly alter the compound's behavior and utility.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications.
Properties
IUPAC Name |
(1S,2S)-2-ethynylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-2-4-3-5(4)6(7)8/h1,4-5H,3H2,(H,7,8)/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOURCILMTVHBE-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1C[C@@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-Methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8069618.png)

![(1S,3R,5R,6S,8S,10S,11R,13S,15S,16R,18S,20S,21R,23R,25R,26S,28R,30R,31R,32R,33R,34R,35S,36S,37S,38S,39S,40S,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B8069626.png)
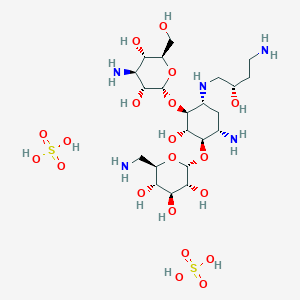
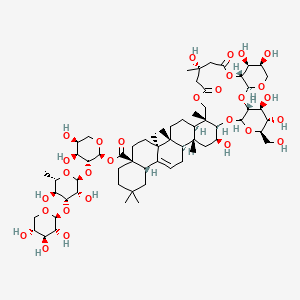
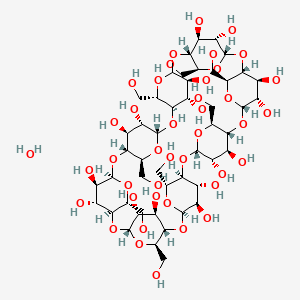
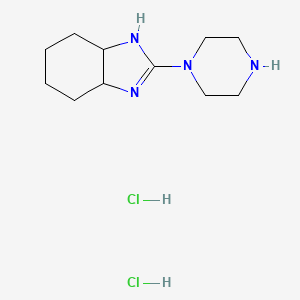
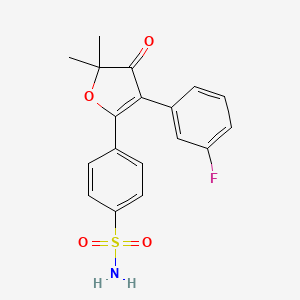
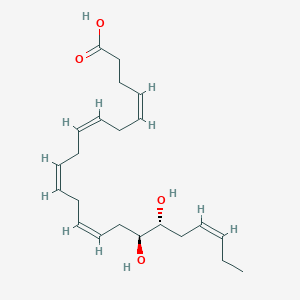
![(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide](/img/structure/B8069682.png)
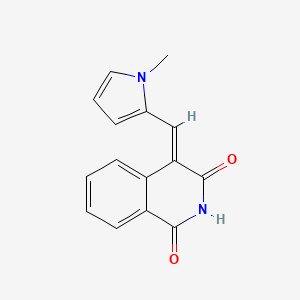
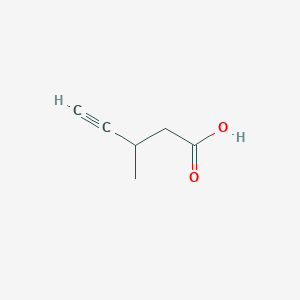
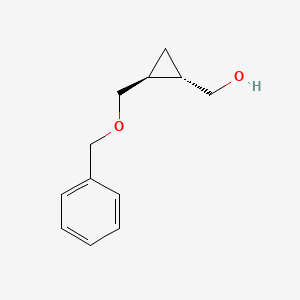
![sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B8069713.png)
